REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)#[CH:9] |f:1.2.3|
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Name
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|
Quantity
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2.07 g
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)C#C[Si](C)(C)C
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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CO
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Type
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CUSTOM
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Details
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to stir for 48 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were then removed in vacuo
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Type
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CUSTOM
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Details
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the residue partitioned between ethyl acetate and H2O
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase re-extracted with ethyl acetate (2×)
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Type
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WASH
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Details
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The combined organic layers were washed (H2O, brine)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the residue was crystallized from hexane at −20° C. (in 2 crops)
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Reaction Time |
48 h |
Name
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|
Type
|
product
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Smiles
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C(#C)C1=CC=C(C=C1)I
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |